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Profile of Established Cyclophilin A Inhibitors

The table below summarizes key information for the three non-immunosuppressive cyclophilin inhibitors

derived from the search results.

Inhibitor
Name

Chemical
Origin

Primary Target
& Mechanism

Reported Antiviral
Potency (HCV
Replication)

Key Development
Findings

Alisporivir
(Debio-025)
[1] [2]

Cyclosporine

A derivative
[1]

Inhibits

Cyclophilin A
PPIase activity;

disrupts CypA-
NS5A interaction,

preventing viral
replication [3] [2]

In a Phase II trial,

combination therapy
reduced HCV RNA by

up to 4.75 log₁₀
IU/mL (genotypes

1&4) and 5.91 log₁₀
IU/mL (genotypes

2&3) at week 4 [2]

Demonstrated

pangenotypic activity and
a high barrier to
resistance [1]. Reached
Phase III clinical trials for

HCV [2].
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Inhibitor
Name

Chemical
Origin

Primary Target
& Mechanism

Reported Antiviral
Potency (HCV
Replication)

Key Development
Findings

NIM811 [1] Cyclosporine
A derivative

[1]

Inhibits
Cyclophilin A

PPIase activity;
disrupts CypA-

NS5A interaction
[3]

Preclinically, it
potently inhibited
HCV replication in
cell culture models [4]

Non-immunosuppressive.
Preclinical and early

clinical data showed anti-
HCV efficacy [4] [1].

SCY-635 [5]
[1]

Cyclosporine
A derivative

[1]

Reversible,
nanomolar

inhibitor of
Cyclophilin A's

PPIase activity
[5]

Exhibited potent
suppression of HCV
RNA replication in
the bicistronic con1b-

derived replicon
assay (EC₅₀ in

nanomolar range) [5]

Orally bioavailable.
Showed synergistic
activity with interferon-α
and additive activity with
ribavirin in vitro [5].

Common Experimental Protocols for Assessment

The search results indicate several standard methodologies used to evaluate the potency of cyclophilin

inhibitors. You can use these as a benchmark for locating or designing experiments for SMCypI C31.

1. Antiviral Activity and Cytotoxicity Assays [5]:

System: Subgenomic HCV replicon systems in human hepatoma cells (e.g., Huh-7 cells with a
genotype 1b replicon).

Method: Cells are incubated with serial dilutions of the compound. After a set period (e.g., 72
hours), antiviral activity is measured by a reduction in a reporter signal (e.g., luciferase activity)

or HCV RNA levels. Cytotoxicity is assessed in parallel to determine a selective index.
Output: 50% Effective Concentration (EC₅₀), the concentration required to reduce viral

replication by 50%.

2. PPIase (Peptidyl-Prolyl Isomerase) Inhibition Assay [5]:

Method: This is a protease-coupled assay that uses a synthetic peptide substrate (e.g., N-
succinyl-Ala-Ala-Pro-Phe-4-nitroanilide). The assay measures the isomerase activity of purified
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Cyclophilin A by monitoring changes in absorbance. Inhibitors are tested for their ability to

reduce this activity.
Output: Inhibition Constant (Kᵢ), a direct measure of the compound's potency in inhibiting the

target enzyme.

3. Analysis of Viral/Host Protein Interactions [3]:

Method: Cells harboring HCV replicons are treated with the inhibitor. Cell lysates are then

analyzed by Western blotting to detect the presence and phosphorylation status of key viral
(e.g., NS5A) and host proteins (e.g., PKR). This confirms the functional consequence of CypA

inhibition.

The following diagram illustrates the mechanism of action of these inhibitors and the associated

experimental workflow.

Experimental Assessment

Cyclophilin A (CypA)

HCV NS5A Protein

 Binds & Isomerizes

Viral RNA Replication

Cyclophilin Inhibitor
(e.g., Alisporivir)

 Binds & Inhibits

PPIase Inhibition Assay
(Determines Ki)

Antiviral Activity Assay
(Determines EC₅₀)

Western Blot Analysis
(e.g., NS5A, p-PKR)

Cell Lysate

Click to download full resolution via product page

How to Proceed with Your Comparison
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Since "SMCypI C31" was not found in the available scientific literature, you may need to:

Verify the Compound Identifier: Ensure that "SMCypI C31" is the exact and publicly disclosed
name for the compound. It's possible it may be an internal research code.

Search Specialized Databases: Look in patent databases, chemical vendor catalogs, or preprint
servers (like bioRxiv) for any mention of this specific compound.

Consult Directly: If this compound is from a recent conference, a specific research group, or a
commercial supplier, contacting the source directly may be the most efficient way to obtain the data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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